molecular formula C12H15ClFNO B1445464 3-[(3-Fluorophenyl)carbonyl]piperidine HCl CAS No. 852212-51-2

3-[(3-Fluorophenyl)carbonyl]piperidine HCl

Cat. No. B1445464
M. Wt: 243.7 g/mol
InChI Key: DJVAKQWUBRQTJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(3-Fluorophenyl)carbonyl]piperidine HCl” is a chemical compound with the CAS Number: 852212-51-2. Its molecular formula is C12H15ClFNO and has a molecular weight of 243.71 . It is a product intended for research use only.


Molecular Structure Analysis

The InChI Code for “3-[(3-Fluorophenyl)carbonyl]piperidine HCl” is 1S/C12H14FNO.ClH/c13-11-5-1-3-9(7-11)12(15)10-4-2-6-14-8-10;/h1,3,5,7,10,14H,2,4,6,8H2;1H .

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

In another study, a unique Ru1CoNP/HAP surface single-atom alloy (SSAA) catalyst was used for the transformation from the bio-based platform chemical furfural to give N-heterocyclic piperidine . In the presence of NH3 and H2, the desired product is formed under mild conditions with a yield up to 93% . The formation of piperidine proceeds via a series of reaction steps .

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for “3-[(3-Fluorophenyl)carbonyl]piperidine HCl” can be found on the product page . For detailed safety and hazard information, please refer to the MSDS provided by the manufacturer .

properties

IUPAC Name

(3-fluorophenyl)-piperidin-3-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO.ClH/c13-11-5-1-3-9(7-11)12(15)10-4-2-6-14-8-10;/h1,3,5,7,10,14H,2,4,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVAKQWUBRQTJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)C2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Fluorophenyl)carbonyl]piperidine HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.